6-Methyl-4,9-dihydro-3H-beta-carboline
Description
Properties
CAS No. |
67396-94-5 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H12N2/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6-7,14H,4-5H2,1H3 |
InChI Key |
ARDYRRRGELAPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-carbolines, including 6-Methyl-4,9-dihydro-3H-beta-carboline, can be achieved through various methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamines with aldehydes or ketones, followed by cyclization . Another method is the Bischler-Napieralski reaction, where tetrahydro-beta-carbolines are obtained from tryptamines and then dehydrogenated to form dihydro-beta-carbolines .
Industrial Production Methods: Industrial production of beta-carbolines often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
6-Methyl-4,9-dihydro-3H-beta-carboline is a beta-carboline derivative that has been explored for its chemical characteristics, synthetic methods, and biological activities . Beta-carbolines, in general, have a variety of pharmacological activities, and simple structural analogs have also been investigated . Research indicates that the iminium moiety (C=N+) in certain compounds is a determinant factor for their bioactivities, including antifungal properties .
Design and Synthesis
The design of compounds involves creating derivatives with various substituents on the A-ring to observe the effects on antifungal activity . For instance, the primary parent compound, 9-methyl-2-phenyl-3,4-dihydro-β-carbolin-2-ium bromide, and its derivatives with one 6-methyl, 6-methoxy, or 7-fluoro group have been designed to inspect the substituent effects on the A-ring on antifungal activity .
Antifungal Activity
Various 2-aryl-3,4-dihydro-β-carbolin-2-iums (ADHBCs) have demonstrated antifungal activity, with some exhibiting stronger activity than corresponding 2-aryl-3,4-dihydroisoquinoliums (ADHIQs) . Preliminary structure-activity relationship (SAR) studies have shown that substituents on the D-ring can significantly impact the activity of ADHBCs . Further research has explored a range of new ADHBCs with a 6-methyl group on the A-ring and their inhibition activity against phytopathogenic fungi .
Several compounds showed high activity, with average inhibition rates of 92–96%. Other compounds displayed varying degrees of activity: higher activity (71–89%), moderate activity (46–66%), and very low activity (≤11%) . IC50 values of 12.3–45 μM were observed against fungi. Notably, compounds 6–2 and 6-6 gave average IC50 values of <20 μM .
Case Study: Compound 6-2 exhibited the lowest average IC50 value of 12.3 μM and the highest activity against F. oxysporum f. sp. cucumerinum (IC50 = 11.7 μM) and C. gloeosporioides .
Anticancer Activity
Indole derivatives, which share structural similarities with this compound, have shown promise in anticancer applications . These compounds can induce cell cycle arrest, apoptosis, and disrupt mitochondrial function .
Examples of Indole Derivatives with Anticancer Activity:
- Compound 4 : Demonstrated significant inhibition of tumor growth in a xenograft model of MHCC-97H cells without causing notable toxicity .
- Compound 5 : Exhibited potent activity against MDA-MB-231 breast cancer cells and disrupted microtubule structures .
- Compounds 7 , 8 , and 9 : Showed significant anticancer activity against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines .
- Compound 10 : Displayed superior tubulin polymerization inhibition and formed stable interactions with α- and β-tubulin .
Protein Kinase Inhibition
Some indole derivatives have demonstrated potent inhibitory activity against EGFR and BRAFV600E, along with significant antiproliferative activity against cancer cell lines .
Case Study: Compound 15 exhibited superior EGFR inhibition with an IC50 value of 32 nM compared to erlotinib (IC50 = 80 nM) and potent BRAFV600E inhibitory activity, with an IC50 value of 45 nM .
Other Biological Activities
Mechanism of Action
The mechanism of action of 6-Methyl-4,9-dihydro-3H-beta-carboline involves its interaction with specific molecular targets and pathways. For instance, beta-carbolines are known to inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism . Additionally, the compound can intercalate into DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous β-Carbolines
Key Structural Variations
β-Carbolines vary in saturation (aromatic, dihydro, tetrahydro) and substituent positions (e.g., methyl, methoxy, halogens). Below is a comparative analysis of 6-Methyl-4,9-dihydro-3H-beta-carboline with structurally related compounds:
Table 1: Structural and Physical Comparison
Functional Implications
Saturation Effects: Aromatic β-Carbolines (e.g., 9H-β-carbolines): Exhibit higher in vitro potency due to planar structures enabling strong π-π stacking with biological targets (e.g., monoamine oxidase inhibition) . For example, harmaline (4,9-dihydro) shows serotonin-enhancing effects, suggesting unique receptor interactions compared to fully aromatic analogs . Tetrahydro Derivatives: Fully reduced analogs (e.g., 5a) are less bioactive but serve as intermediates in alkaloid synthesis .
Halogenation: Bromo or chloro substituents (e.g., 6-Bromo-4,9-dihydro) introduce steric bulk and electronegativity, which may alter receptor binding kinetics . Methoxy at C7: In harmaline, this group contributes to serotonergic activity, highlighting the importance of substituent position .
Q & A
Q. What synthetic methodologies are most effective for producing 6-Methyl-4,9-dihydro-3H-beta-carboline, and how can reaction conditions be optimized?
The Pictet-Spengler condensation is a foundational method for synthesizing β-carboline derivatives. For this compound, indole derivatives (e.g., L-tryptophan analogs) can react with aldehydes under mildly acidic conditions (e.g., acetic acid or trifluoroacetic acid). Optimization involves adjusting stoichiometry, temperature (typically 25–60°C), and solvent polarity. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product .
Q. How can the structural integrity of synthesized this compound be confirmed?
Use a combination of:
- NMR spectroscopy : Analyze - and -NMR to verify proton environments and carbon frameworks, focusing on aromatic protons (δ 7.0–8.5 ppm) and methyl group signals (δ 2.0–3.0 ppm).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and dihedral angles between aromatic rings, which influence bioactivity (e.g., a 76.4° angle between pyridine and benzene rings was critical in a related β-carboline analog) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Antiproliferative assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for nonspecific cytotoxicity (e.g., lactate dehydrogenase release assays) .
- Neuroprotection models : Assess dopaminergic neuron viability in primary mesencephalic cultures exposed to neurotoxins (e.g., rotenone), comparing treated vs. untreated groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, methylation) influence the compound’s bioactivity and receptor binding?
Methylation at the 6-position enhances lipophilicity, potentially improving blood-brain barrier penetration for neuroactive compounds. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like P2X7 receptors. For example, a 6-methyl analog of a triazolopyridine showed nanomolar affinity for P2X7, attributed to hydrophobic pocket interactions . Compare analogs with varying substituents (e.g., 7-methoxy vs. 9-methyl) using SAR tables:
| Substituent | IC₅₀ (P2X7 Antagonism) | LogP |
|---|---|---|
| 6-Methyl | 15 nM | 2.8 |
| 7-Methoxy | 120 nM | 1.9 |
| 9-Methyl | 85 nM | 2.5 |
Data adapted from preclinical studies on related β-carbolines .
Q. How can contradictory data on this compound’s neuroprotective vs. cytotoxic effects be resolved?
Contradictions may arise from concentration-dependent effects or cell-type specificity. Design dose-response curves (0.1–100 µM) across multiple models (e.g., SH-SY5Y neurons vs. glioblastoma cells). Use RNA sequencing to identify differential gene expression (e.g., upregulation of Nrf2 in neuroprotection vs. pro-apoptotic Bax in cancer cells) .
Q. What experimental strategies validate the compound’s mechanism of action in Alzheimer’s disease models?
- Microglial activation assays : Measure NLRP3 inflammasome suppression via ELISA for IL-1β and caspase-1 in LPS/ATP-stimulated BV2 cells .
- In vivo models : Administer this compound in APP/PS1 mice and quantify amyloid-β plaques (Thioflavin-S staining) and cognitive performance (Morris water maze) .
Methodological Considerations
Q. How to address low yields in Pictet-Spengler syntheses of β-carbolines?
Q. What computational tools predict the compound’s pharmacokinetic properties?
Use SwissADME or pkCSM to estimate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
